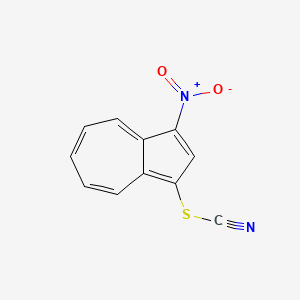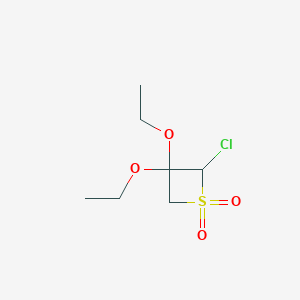
2-Chloro-3,3-diethoxythietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,3-diethoxythietane 1,1-dioxide is an organosulfur compound with the molecular formula C7H13ClO4S. It is a rare and unique chemical that is primarily used in early discovery research. The compound is characterized by its thietane ring structure, which is a four-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-diethoxythietane 1,1-dioxide typically involves the reaction of 2-chloroethanol with diethyl sulfite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thietane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3-diethoxythietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,3-diethoxythietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3-diethoxythietane 1,1-dioxide involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties. The thietane ring structure also imparts unique reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethoxythietane 1,1-dioxide: Lacks the chlorine atom, resulting in different reactivity.
2-Chloro-3,3-dimethoxythietane 1,1-dioxide: Similar structure but with methoxy groups instead of ethoxy groups.
2-Bromo-3,3-diethoxythietane 1,1-dioxide: Contains a bromine atom instead of chlorine, leading to different substitution reactions.
Uniqueness
2-Chloro-3,3-diethoxythietane 1,1-dioxide is unique due to its specific combination of a thietane ring, chlorine atom, and ethoxy groups
Properties
CAS No. |
31247-22-0 |
|---|---|
Molecular Formula |
C7H13ClO4S |
Molecular Weight |
228.69 g/mol |
IUPAC Name |
2-chloro-3,3-diethoxythietane 1,1-dioxide |
InChI |
InChI=1S/C7H13ClO4S/c1-3-11-7(12-4-2)5-13(9,10)6(7)8/h6H,3-5H2,1-2H3 |
InChI Key |
LTVONIBAZORCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CS(=O)(=O)C1Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)


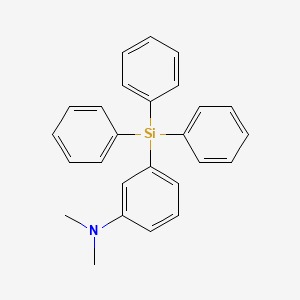
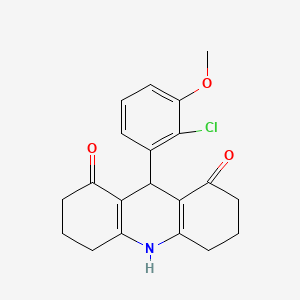

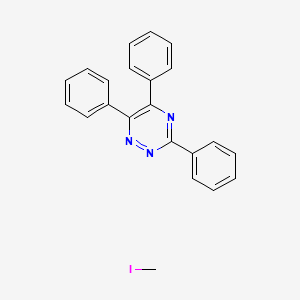

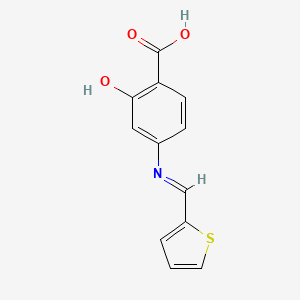
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
